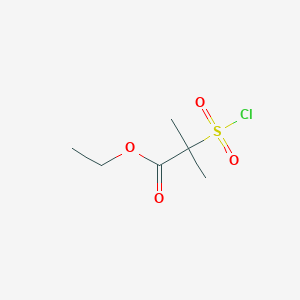

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate

Description

The chlorosulfonyl (–SO₂Cl) group confers high reactivity, making it valuable as an intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities.

Properties

IUPAC Name |

ethyl 2-chlorosulfonyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-4-11-5(8)6(2,3)12(7,9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPDYSDJJGMSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-methylpropanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent excessive heat and ensure the desired product is obtained. The general reaction is as follows:

C6H12O2+ClSO3H→C6H11ClO4S+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures. The process includes steps such as distillation and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used in hydrolysis reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate serves as a valuable intermediate in various scientific research applications:

Organic Synthesis

- Intermediate for Pharmaceuticals: It is used in the synthesis of sulfonamide-based drugs, which have shown significant biological activity against various diseases.

- Agrochemicals: The compound is utilized in the development of pesticides and herbicides, enhancing agricultural productivity.

Biological Applications

- Modification of Biomolecules: Researchers employ this compound to modify proteins and enzymes, aiding in the study of enzyme mechanisms and protein interactions.

- Anticancer Research: Derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, indicating potential for drug development in oncology.

Industrial Applications

- Production of Polymers: It is involved in the synthesis of various polymers and resins used in coatings, adhesives, and plastics.

- Chemical Manufacturing: The compound finds utility in producing other industrial chemicals due to its reactive nature.

Case Studies and Research Findings

-

Cytotoxicity Studies:

- Research indicates that modifications to the sulfonamide structure derived from this compound enhance cytotoxicity against cancer cell lines such as DU145 and K562. For instance:

- Table: Cytotoxicity of Sulfonamide Derivatives

Compound Cell Line IC50 (nM) Compound A DU145 5 Compound B K562 10 -

Mechanistic Insights:

- Studies have shown that sulfonamide derivatives induce apoptosis through caspase activation and microtubule disruption.

-

Antimicrobial Efficacy:

- Related compounds exhibit promising antibacterial properties, suggesting further exploration into this compound's antimicrobial potential is warranted.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)-2-methylpropanoate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The ester group can also undergo hydrolysis, contributing to the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications/Properties |

|---|---|---|---|---|

| This compound | - | C₆H₁₁ClO₄S | Chlorosulfonyl, branched ester | Sulfonamide synthesis, intermediates |

| Ethyl 2-(chlorosulfonyl)acetate | 55896-93-0 | C₄H₇ClO₄S | Chlorosulfonyl, linear ester | Reactive intermediate in sulfonation |

| Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 | C₁₂H₁₆O₂ | Phenyl, branched ester | Fragrance components, flavorants |

| Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | 62402-47-5 | C₁₃H₁₇ClO₃ | Chlorophenoxy, branched ester | Agrochemical intermediates |

| Ethyl 2-methylpropanoate | - | C₆H₁₂O₂ | Simple branched ester | Aroma compound in wines and rums |

Physicochemical Properties

- Volatility: Ethyl 2-methylpropanoate () is highly volatile and contributes to fruity aromas in wines, whereas chlorosulfonyl derivatives are less volatile due to higher molecular weight and polar –SO₂Cl groups .

- Solubility: The chlorosulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-polar aromatic esters like Ethyl 2-methyl-2-phenylpropanoate .

Analytical Behavior

- Ionization and Dimerization: Esters like Ethyl 2-methylpropanoate form protonated dimers in mass spectrometry, a behavior shared with chlorosulfonyl derivatives but influenced by substituent electronegativity .

- Chromatography: Branched esters (e.g., Ethyl 2-methyl-2-phenylpropanoate) exhibit distinct retention times compared to linear isomers, critical for GC-MS analysis in flavor chemistry .

Biological Activity

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 55896-99-6) is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to its role as an electrophilic agent capable of interacting with various biological macromolecules. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of sulfonamides have shown significant cytotoxicity against various cancer cell lines. A notable study evaluated a series of N-aryl-2-arylethenesulfonamides, revealing that modifications in the sulfonamide structure can enhance cytotoxicity against prostate (DU145) and leukemic (K562) cancer cells. The most effective compounds in this series demonstrated IC50 values ranging from 5 to 10 nM, indicating potent anticancer activity .

Table 1: Cytotoxicity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6t | DU145 | 5 |

| 6t | K562 | 10 |

| 6i | DU145 | 15 |

| 6g | K562 | 20 |

The mechanism of action for these compounds often involves disruption of microtubule formation, leading to cell cycle arrest and apoptosis. This suggests that this compound and its derivatives may serve as potential leads in anticancer drug development.

Case Studies and Research Findings

- Cytotoxicity Studies : A study highlighted the synthesis of various sulfonamide derivatives, including those based on this compound, which were tested for their ability to inhibit cancer cell proliferation. Results indicated that specific structural modifications could significantly enhance their cytotoxic effects .

- Mechanistic Insights : Another research effort focused on the mechanistic pathways through which sulfonamide derivatives induce apoptosis in cancer cells. The findings emphasized the role of caspase activation and tubulin depolymerization as critical events leading to cell death .

- Antimicrobial Efficacy : Although direct studies on this compound are sparse, related compounds have demonstrated promising antibacterial properties, suggesting that further exploration into this compound's antimicrobial potential is warranted .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2-(chlorosulfonyl)-2-methylpropanoate, and what parameters critically influence reaction yield?

- Methodology : Multi-step syntheses often involve sulfonation of precursor esters. For example, chlorosulfonyl groups can be introduced via reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions. Key parameters include:

- Temperature control (e.g., 0°C for borane-pyridine additions to prevent side reactions) .

- Solvent selection (e.g., ethyl acetate for extractions to improve purity) .

- Stoichiometric ratios of reagents (e.g., excess borane-pyridine ensures complete reduction) .

- Validation : Monitor intermediates using LCMS (e.g., m/z 416 [M+H]+ for hydrazinyl intermediates) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Techniques :

| Method | Conditions/Data | Application |

|---|---|---|

| LCMS | m/z analysis (e.g., 791 [M+H]+) | Confirm molecular ion and purity |

| HPLC | Retention time (e.g., 1.19 min) | Assess chromatographic purity |

| ¹H/¹³C NMR | δ 1.2–1.4 ppm (ethyl ester protons) | Verify ester and sulfonyl groups |

- Reference : LCMS/HPLC conditions from multi-step syntheses in patents .

Advanced Research Questions

Q. How can researchers resolve contradictions between LCMS and NMR data during synthesis?

- Approach :

- Step 1 : Re-run NMR under deuterated solvents (e.g., CDCl₃) to exclude solvent impurities.

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks, distinguishing between regioisomers or rotamers.

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Case Study : Inconsistent m/z 403 [M+H]+ in LCMS vs. NMR integration ratios may indicate residual solvents; repurify via silica gel chromatography .

Q. What strategies stabilize the chlorosulfonyl group against hydrolysis during reactions?

- Methods :

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to minimize moisture .

- Add desiccants (e.g., molecular sieves) to reaction mixtures.

- Optimize pH: Avoid basic conditions that accelerate hydrolysis (e.g., pH < 7 in aqueous workups) .

Q. How does the reactivity of the chlorosulfonyl group compare to other sulfonating agents in nucleophilic substitutions?

- Comparative Analysis :

| Reagent | Reactivity with Amines | Byproduct Formation |

|---|---|---|

| This compound | Moderate (steric hindrance from methyl groups) | Low (volatile HCl) |

| 2-Chloroethanesulfonyl chloride | High (less steric bulk) | High (HCl gas) |

- Mechanistic Insight : Steric effects from the methylpropanoate backbone reduce reaction rates but improve selectivity for bulky nucleophiles .

Q. What experimental designs study the hydrolysis kinetics of this compound under varying pH?

- Protocol :

- Step 1 : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (λ = 260 nm for sulfonate formation).

- Step 2 : Use pseudo-first-order kinetics with excess nucleophile (e.g., water).

- Step 3 : Analyze rate constants (k) and Arrhenius plots to determine activation energy.

Methodological Best Practices

Q. What purification techniques maximize yield and purity post-synthesis?

- Workflow :

Liquid-Liquid Extraction : Use ethyl acetate to isolate the product from aqueous layers .

Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 → 1:1) for polar byproducts.

Recrystallization : Ethanol/water mixtures to remove residual salts .

- Validation : Purity >98% confirmed via HPLC (retention time consistency) .

Q. How to optimize reaction conditions for scale-up without compromising steric sensitivity?

- Recommendations :

- Use continuous flow reactors to maintain low temperatures (e.g., 0–5°C) during exothermic steps .

- Employ catalytic additives (e.g., DMAP) to enhance acylation efficiency .

- Conduct DoE (Design of Experiments) to identify critical factors (e.g., solvent volume, stirring rate) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Framework :

- Hypothesis 1 : Stereoelectronic effects from the methylpropanoate group alter binding affinity.

- Hypothesis 2 : Impurities (e.g., residual morpholinoethoxy byproducts) cause false positives .

- Resolution : Synthesize analogs (e.g., replacing chlorosulfonyl with sulfonamide) and retest bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.